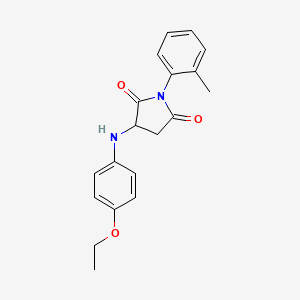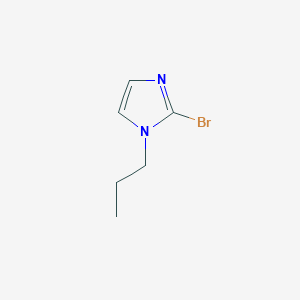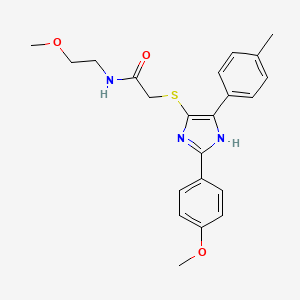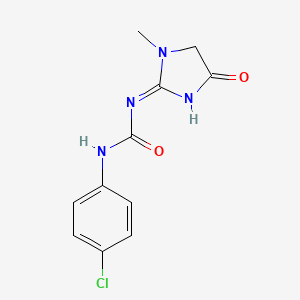
3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as EPPD and is primarily used in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in the synthesis of various compounds in the body.
Biochemical and Physiological Effects:
3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory and analgesic properties. It has also been found to have antimicrobial activity and has been used in the treatment of various infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is its potent pharmacological activity. This compound has been found to have a wide range of applications in various areas of scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione. One of the primary areas of research is the development of new drugs based on this compound. Researchers are also exploring the potential applications of this compound in the treatment of various diseases. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential toxicity.
Conclusion:
In conclusion, 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound has a wide range of potential applications, including the development of new drugs and the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione involves the reaction of 4-ethoxyaniline with o-tolyl acetic acid in the presence of a catalyst. The resulting product is then subjected to cyclization to form the final compound. The synthesis of this compound is of great importance in the pharmaceutical industry as it is used in the production of various drugs.
Aplicaciones Científicas De Investigación
3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is the development of new drugs. This compound has been found to have potent pharmacological activity and has been used in the synthesis of various drugs.
Propiedades
IUPAC Name |
3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2/h4-11,16,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKBZALPXTZIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)




![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)





![6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2525912.png)